molecular formula C26H32N4O B5080263 N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No.: B5080263
M. Wt: 416.6 g/mol
InChI Key: VSHWBUCBWJKYDM-UHFFFAOYSA-N
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Description

The compound “N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide” is a complex organic molecule. It contains several functional groups including a piperidine ring, a pyrazole ring, a phenyl group, and an amide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings (piperidine and pyrazole) and other functional groups (phenyl and amide) suggests a highly conjugated and potentially rigid structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, and the pyrazole ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

N-[2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O/c1-21-7-5-11-23(19-21)20-29-17-14-24(15-18-29)30-25(13-16-27-30)28-26(31)12-6-10-22-8-3-2-4-9-22/h2-5,7-9,11,13,16,19,24H,6,10,12,14-15,17-18,20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHWBUCBWJKYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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